5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid
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Description
5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid is the Respiratory Syncytial Virus (RSV) . RSV is a pneumovirus of the paramyxovirus family and is the most common cause of bronchiolitis and pneumonia in infants under one year of age .
Mode of Action
The compound acts as an inhibitor of the RSV RNA polymerase . By inhibiting this enzyme, the compound prevents the virus from replicating its RNA, thereby halting the spread of the virus within the host.
Biochemical Pathways
It is known that the compound interferes with the viral replication process by inhibiting the rsv rna polymerase . This disruption of the viral life cycle prevents the virus from spreading and causing further damage to the host’s respiratory system.
Pharmacokinetics
The compound is described as an intermediate used to prepare benzothienoazepine compounds , suggesting that it may undergo further reactions to form active compounds.
Result of Action
The primary result of the compound’s action is the prevention of RSV infection and associated diseases . By inhibiting the RSV RNA polymerase, the compound prevents the virus from replicating and spreading, thereby reducing the severity of the infection.
Properties
IUPAC Name |
5,6-dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-7-8-5-6-14-10-4-2-1-3-9(10)12(8)17-11/h1-4,7,14H,5-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJYGABQLZJUSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C3=C1C=C(S3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566069 |
Source
|
Record name | 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153894-33-8 |
Source
|
Record name | 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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